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Abstract
This application note details the strategic preparation of chiral 3-phenyl-3-aryloxypropylamine

scaffolds, the core pharmacophore for blockbuster antidepressants including Fluoxetine

(Prozac), Atomoxetine (Strattera), and Nisoxetine.[1] Moving beyond classical racemic

resolution, this guide focuses on Asymmetric Transfer Hydrogenation (ATH) to generate high-

enantiopurity amino-alcohol intermediates. We compare downstream etherification strategies—

Nucleophilic Aromatic Substitution (

) for electron-deficient rings vs. Mitsunobu Coupling for electron-rich rings—providing a
modular protocol for drug development professionals.

Introduction: The Phenoxypropylamine Scaffold
The 3-phenyl-3-aryloxypropylamine motif is a "privileged structure" in medicinal chemistry. Its

biological activity (SSRI/NRI/SNRI) is strictly governed by the absolute configuration at the
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benzylic carbon.

(R)-Fluoxetine: Enhanced washout period compared to the racemate.[1]

(R)-Atomoxetine: 10x more potent norepinephrine reuptake inhibitor than its (S)-enantiomer.

[1]

The Synthetic Challenge
Industrial synthesis often relies on the Mannich reaction followed by reduction and resolution.

However, this yields max 50% efficiency. The modern approach, detailed here, utilizes

Asymmetric Catalysis to set the chiral center early, eliminating wasteful resolution steps.

Strategic Pathway Overview
The synthesis diverges based on the electronic nature of the target phenol (Ar-OH).

Step 1 (Universal): Enantioselective reduction of 3-chloropropiophenone to (S)-3-chloro-1-

phenylpropan-1-ol.[1]

Step 2 (Divergent):

Route A (

): Used for Fluoxetine (requires electron-withdrawing groups on Ar, e.g.,

-CF

).[1]

Route B (Mitsunobu): Used for Atomoxetine (requires electron-rich/neutral Ar, e.g.,

-Cresol).[1]

Figure 1: Divergent synthesis of phenoxypropylamines starting from a common chiral alcohol

intermediate. Note: Atomoxetine requires inversion of configuration in the Mitsunobu step or

use of the opposite enantiomer starting material.
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Protocol 1: Asymmetric Transfer Hydrogenation
(ATH)
Objective: Synthesis of (S)-3-chloro-1-phenylpropan-1-ol with >98% ee. Mechanism: Noyori-

Ikariya transfer hydrogenation using a Ruthenium-diamine complex.[1][2] This method avoids

hazardous hydrides (LiAlH

) and cryogenic conditions.[1]

Materials
Substrate: 3-Chloropropiophenone (1.0 eq)

Catalyst: RuCl(

-cymene)[(S,S)-Ts-DPEN] (0.5 mol%)[1]

Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mix)[1]

Solvent: Dichloromethane (DCM) or Methanol[1]

Step-by-Step Procedure
Catalyst Activation: In a flame-dried Schlenk flask, dissolve RuCl(

-cymene)[(S,S)-Ts-DPEN] (15 mg) in degassed DCM (5 mL).

Reaction Initiation: Add 3-Chloropropiophenone (5.0 g, 29.6 mmol) to the catalyst solution.

Reagent Addition: Slowly add the HCOOH/Et

N mixture (15 mL) via syringe. Caution: Exothermic.[1]

Incubation: Stir at 28°C for 14–18 hours. Monitor via HPLC (Chiralcel OD-H column).

Target: >99% conversion.[1][3][4]

Quench & Workup: Dilute with water (50 mL). Extract with DCM (3 x 30 mL). Wash combined

organics with sat. NaHCO
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(to remove residual formic acid) and brine.

Purification: Dry over Na

SO

, concentrate, and purify via short-path silica gel chromatography (Hexane/EtOAc 9:1).

Data Validation:

Parameter Specification

Yield 92–95%

Enantiomeric Excess (ee) >97% (S)-isomer

| Appearance | Colorless Oil |[1]

Protocol 2: Etherification (The Divergence)
Route A: Coupling (Fluoxetine Pathway)
Applicability: Requires an activated aryl halide (e.g.,

-CF

,

-NO

).[1] Critical Control Point: Prevention of

-elimination (formation of styrene derivative).

Reagents: (S)-3-chloro-1-phenylpropan-1-ol (1.0 eq), 4-Chlorobenzotrifluoride (1.2 eq),

Potassium tert-butoxide (KO

Bu) (1.3 eq), DMAc (Dimethylacetamide).[1]

Procedure:
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Dissolve alcohol in DMAc under N

.[1]

Add KO

Bu portion-wise at 0°C. Stir 30 min to form the alkoxide.

Add 4-Chlorobenzotrifluoride.[1]

Heat to 80°C for 4–6 hours.

Note: If styrene byproduct >5%, lower temperature and increase reaction time.

Workup: Quench with NH

Cl, extract with Toluene.

Route B: Mitsunobu Coupling (Atomoxetine Pathway)
Applicability: Phenols without electron-withdrawing groups (e.g.,

-Cresol).[1] Stereochemistry: Proceeds with Inversion (Walden inversion).[1] To get (R)-
Atomoxetine, start with (S)-alcohol.[1]

Reagents: (S)-3-chloro-1-phenylpropan-1-ol (1.0 eq),

-Cresol (1.1 eq), Triphenylphosphine (PPh

) (1.2 eq), DIAD (Diisopropyl azodicarboxylate) (1.2 eq), THF.[1]

Procedure:

Dissolve alcohol,

-cresol, and PPh

in anhydrous THF at 0°C.

Add DIAD dropwise over 30 minutes. Maintain Temp < 5°C to avoid side reactions.
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Warm to room temperature and stir 12 hours.

Workup: Concentrate and precipitate PPh

O (triphenylphosphine oxide) using Hexane/Ether. Filter and purify filtrate.[4][5]

Protocol 3: Amination (Final Assembly)
The final step converts the alkyl chloride to the methylamine.

Reagents: Intermediate Aryl Ether (from Route A or B), Methylamine (40% aq. or 2M in THF),

NaI (catalytic).[1]

Procedure:

Place intermediate in a pressure vessel (autoclave or sealed tube).[1]

Add Methylamine (10 eq).[1] Excess is crucial to prevent secondary alkylation (dimer

formation).

Add NaI (0.1 eq) to accelerate Finkelstein exchange.

Heat to 90°C for 8 hours.

Isolation: Cool, vent excess amine (scrubber required).[1] Extract into EtOAc.[1][3][5] Acidify

with HCl/Ether to precipitate the target Hydrochloride salt.

Analytical Quality Control
HPLC Method for Chiral Purity:

Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).[1]

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

Flow Rate: 1.0 mL/min.

Detection: UV @ 220 nm.
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Troubleshooting Guide:

Low ee%: Check water content in HCOOH/Et

N. The catalyst is sensitive to moisture during the initiation phase.[1]

Styrene formation (Elimination): In Route A, ensure KO

Bu is not in large excess.[1] Maintain strictly anhydrous conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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